

Application Note: Co-immunoprecipitation to Demonstrate Axl-IN-6 Target Engagement

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Compound of Interest

Compound Name: Axl-IN-6

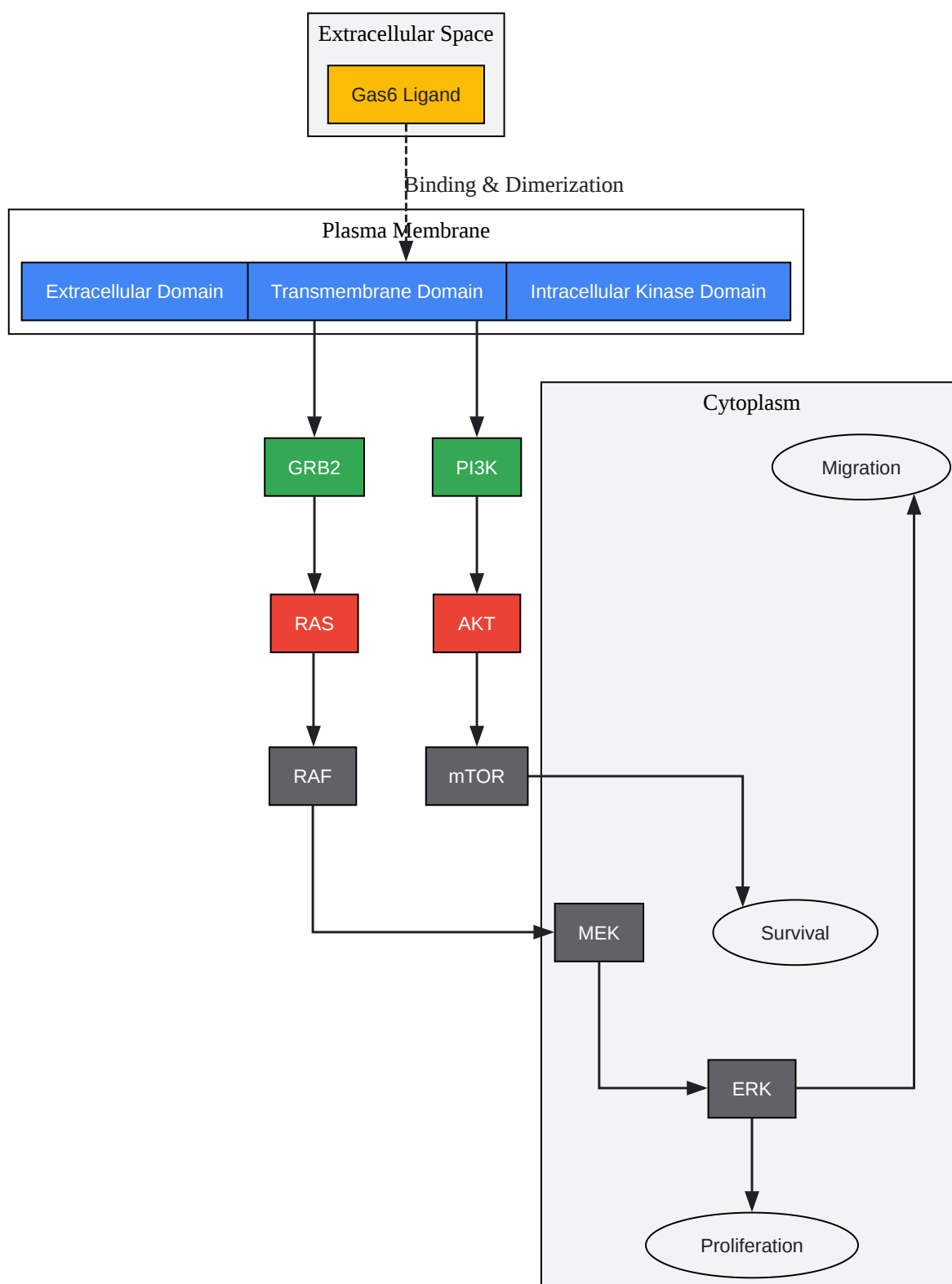
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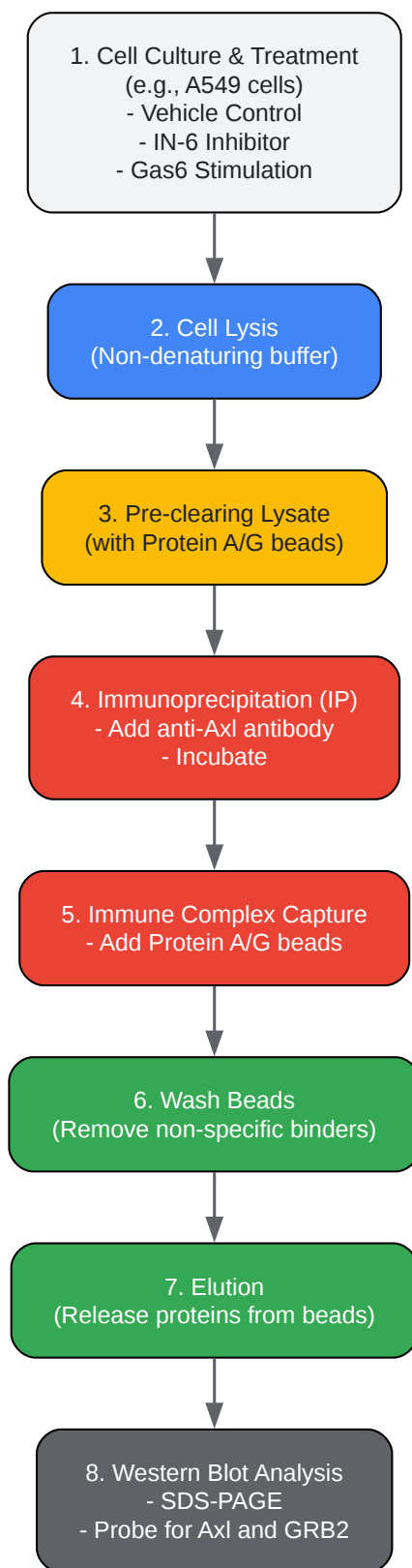
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Audience: Researchers, scientists, and drug development professionals.

Introduction The Axl receptor tyrosine kinase (RTK) is a member of the TAM (Tyro3, Axl, Mer) family and a key player in various cellular processes, including cell proliferation, survival, and migration.[1][2] Axl is activated by its ligand, growth arrest-specific protein 6 (Gas6), which induces receptor dimerization and autophosphorylation of its intracellular kinase domain.[3][4] This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[5][6][7] Overexpression and aberrant activation of Axl have been linked to poor prognosis and therapeutic resistance in numerous cancers, such as non-small-cell lung cancer (NSCLC) and breast cancer, making it a compelling target for cancer therapy.[4][8][9][10]

IN-6 is a potent and selective small molecule inhibitor designed to target the Axl kinase domain. Verifying that a drug candidate like IN-6 engages its intended target within the complex cellular environment is a critical step in drug development. Co-immunoprecipitation (Co-IP) is a robust technique used to study protein-protein interactions in their native context.[11][12] This application note provides a detailed protocol for using Co-IP followed by Western blotting to demonstrate the target engagement of IN-6 with Axl. The principle of this assay is that by binding to Axl, IN-6 will disrupt the formation of the Axl signaling complex, thereby preventing the recruitment of downstream effector proteins upon Gas6 stimulation.





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